molecular formula C6H14N2O2 B13550633 (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol

(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol

Katalognummer: B13550633
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: MKNWKCTWWCXBLS-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is a chemical compound that features a nitroso group attached to an amino alcohol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol typically involves the nitrosation of an appropriate precursor. One common method is the reaction of 3-methyl-2-amino-2-butanol with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:

3-methyl-2-amino-2-butanol+HNO2This compound+H2O\text{3-methyl-2-amino-2-butanol} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} 3-methyl-2-amino-2-butanol+HNO2​→this compound+H2​O

The reaction is usually carried out at low temperatures to control the formation of by-products and to ensure the stability of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pH. This ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acid chlorides or alkyl halides are typically used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of esters or ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress in cells, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitrosamines: Compounds with the general structure R2N-N=O, known for their carcinogenic properties.

    Nitro Compounds: Compounds containing the nitro group (-NO2), which are used in various industrial applications and as intermediates in organic synthesis.

Uniqueness

(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is unique due to its specific stereochemistry and the presence of both a nitroso group and a hydroxyl group

Eigenschaften

Molekularformel

C6H14N2O2

Molekulargewicht

146.19 g/mol

IUPAC-Name

N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylnitrous amide

InChI

InChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m0/s1

InChI-Schlüssel

MKNWKCTWWCXBLS-LURJTMIESA-N

Isomerische SMILES

CC(C)[C@H](CO)N(C)N=O

Kanonische SMILES

CC(C)C(CO)N(C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.